molecular formula C21H26N2OS B6428592 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034609-74-8

1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B6428592
CAS No.: 2034609-74-8
M. Wt: 354.5 g/mol
InChI Key: KGQDLLDQUJRAKZ-UHFFFAOYSA-N
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Description

1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane is a complex organic compound that features a naphthalene ring, a thian ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene-1-carbonyl Intermediate:

    Formation of the Thian-4-yl Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions, while the diazepane ring can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

    1-(Naphthalene-1-carbonyl)-4-(piperidin-4-yl)-1,4-diazepane: Similar structure but with a piperidine ring instead of a thian ring.

    1-(Naphthalene-1-carbonyl)-4-(morpholin-4-yl)-1,4-diazepane: Contains a morpholine ring instead of a thian ring.

Uniqueness: 1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane is unique due to the presence of the thian ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and material properties, making it a valuable compound for research and development.

Properties

IUPAC Name

naphthalen-1-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-21(20-8-3-6-17-5-1-2-7-19(17)20)23-12-4-11-22(13-14-23)18-9-15-25-16-10-18/h1-3,5-8,18H,4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQDLLDQUJRAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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